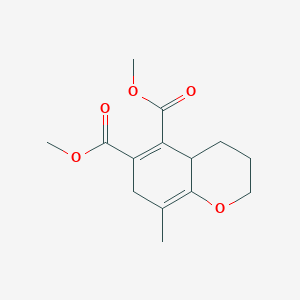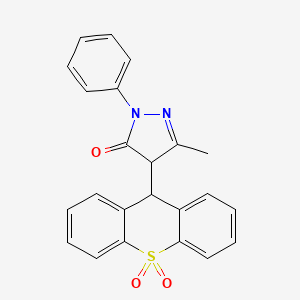![molecular formula C14H11N3O2S B14006038 4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64511-00-8](/img/structure/B14006038.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]-: is an organic compound with the molecular formula C14H11N3O2S and a molecular weight of 285.32 g/mol . This compound is characterized by its unique structure, which includes a benzenecarbothioamide core and a 3-nitrophenylmethyleneamino substituent. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- typically involves the reaction of benzenecarbothioamide with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzenecarbothioamides.
Aplicaciones Científicas De Investigación
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its pharmacological effects and potential use in drug development. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Pathways Involved: The compound can affect various biochemical pathways, including oxidative stress response, apoptosis, and cell cycle regulation. Its nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling.
Comparación Con Compuestos Similares
BENZENECARBOTHIOAMIDE,4-[[(3-NITROPHENYL)METHYLENE]AMINO]- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the 3-nitrophenylmethyleneamino substituent imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity. Compared to its analogs, the 3-nitro derivative may exhibit different pharmacological profiles and chemical behavior due to the position of the nitro group on the aromatic ring.
Propiedades
Número CAS |
64511-00-8 |
|---|---|
Fórmula molecular |
C14H11N3O2S |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C14H11N3O2S/c15-14(20)11-4-6-12(7-5-11)16-9-10-2-1-3-13(8-10)17(18)19/h1-9H,(H2,15,20) |
Clave InChI |
XWSQXPLATGPLGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


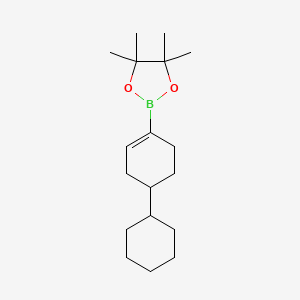
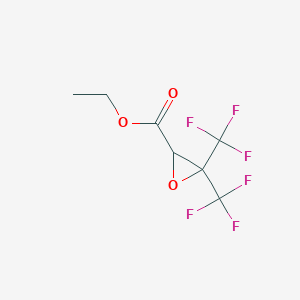
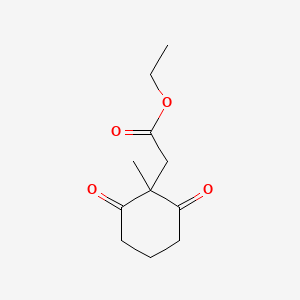
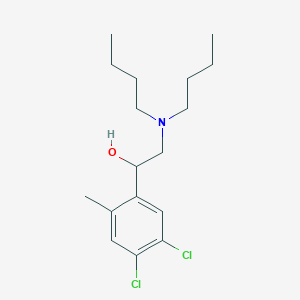
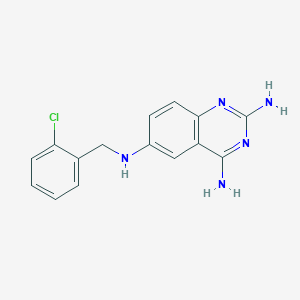
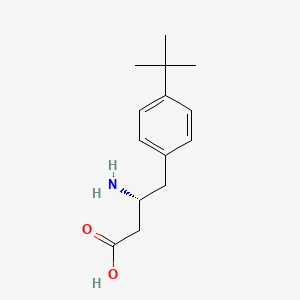

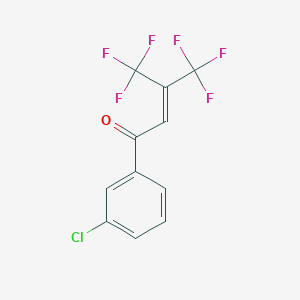
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
